molecular formula C14H13FN2O2S2 B2401279 N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896343-73-0

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2401279
CAS No.: 896343-73-0
M. Wt: 324.39
InChI Key: RQAGBVNOAFAVDX-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a novel synthetic thiazole derivative of high interest in anticancer research for its potential as a tubulin polymerization inhibitor. This compound is structurally designed to target the colchicine binding site on tubulin, a well-validated mechanism for disrupting microtubule dynamics . Microtubules are critical for cellular processes, including maintaining cell shape, transporting vesicles, and, most importantly, facilitating proper chromosome segregation during mitosis . Inhibiting tubulin polymerization leads to cell cycle arrest at the G2-M phase and the formation of abnormal mitotic spindles, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells . Compounds featuring the N-(5-acetyl-4-methylthiazol-2-yl)acetamide core, similar to this reagent, have demonstrated potent antiproliferative efficacy against multiple human cancer cell lines in preclinical studies . The specific integration of the (4-fluorophenyl)thio moiety is intended to enhance binding affinity and selectivity through key hydrophobic interactions within the tubulin binding pocket. Research into analogous thiazole-based inhibitors has shown they can activate caspases 3 and 9 and upregulate the pro-apoptotic protein Bax, confirming an apoptotic mechanism of action . This compound is intended for research applications in cancer biology and medicinal chemistry, including investigating mechanisms of tubulin inhibition, studying cell cycle dynamics, and developing novel anticancer agents. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S2/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAGBVNOAFAVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, characterized by a thiazole ring with an acetyl group and a 4-fluorophenyl thio moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C14H13FN2O2S
  • Molecular Weight : 292.33 g/mol
  • IUPAC Name : N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with suitable thioacetic acid derivatives, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Activities

1. Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It was evaluated against various human tumor cell lines, demonstrating a mean growth inhibition (GI50) of approximately 15.72 µM. This indicates its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Properties
this compound has also been reported to possess antimicrobial activity. Its structural modifications enhance its interaction with microbial targets, making it effective against certain bacterial strains.

3. Mechanism of Action
The compound's mechanism involves interaction with various molecular targets within cells, potentially affecting pathways related to cell proliferation and apoptosis. Specifically, it may inhibit CDK9-mediated RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1 .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-acetyl-4-methylthiazol-2-yl)acetamideThiazole ring, acetyl groupAnticancer, antimicrobial
N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamideThiazole ring, chloro substituentAntimicrobial
N-(5-acetyl-4-methylthiazol-2-yl)butanamideThiazole ring, butanamide side chainAnticancer activity

The incorporation of the 4-fluorophenyl thio group in this compound enhances its lipophilicity and cellular uptake compared to other thiazole derivatives. This modification is crucial for increasing its bioavailability and efficacy.

Case Studies

A recent study highlighted the compound's effectiveness in inhibiting tumor growth in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has been evaluated for several biological activities:

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against human tumor cell lines. Studies have shown a mean growth inhibition (GI50) of approximately 15.72 µM, indicating its potential as a therapeutic agent in cancer treatment. Mechanistically, it may inhibit CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural modifications enhance interactions with microbial targets, making it effective against certain Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the biological effects of this compound:

Study Focus Objective Findings
Antimicrobial Activity (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL), Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment
Inflammation Model Study (2025)Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, enabling a comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
BB-4h: 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide Benzothiazole 5-Cl, 4-fluorophenyl, 3-nitrobenzyl MAO-B inhibition (IC₅₀ = 2.95 ± 0.09 mM) Hybrid synthesis via benzothiazole-benzylamine coupling
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole 4-(trifluoromethyl)phenyl Not reported EDC/HOBt-mediated coupling in acetonitrile
Pyrimido[5,4-b]indole derivatives (e.g., compounds 27–34) Pyrimidoindole Varied N-alkyl/aryl groups TLR4 ligand activity (selective) HATU-activated amidation, reverse-phase chromatography (C18, water:methanol gradient)
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) Benzothiazole 6-alkoxy, triazole-thio Antimicrobial (broad-spectrum) Chloroacetyl chloride substitution with azoles in DMF
AJ5a–j: Thiazolidine derivatives 4-Oxothiazolidine 4-fluorophenyl, quinazolinone Antimicrobial (bacterial/fungal strains) Condensation reactions, characterized by NMR and mass spectrometry
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Dihydrothiadiazole 4-fluorophenyl, acetyl Structural analysis (crystallography) Recrystallization from ethanol, X-ray diffraction

Key Observations

Structural Variations and Bioactivity: The benzothiazole core in BB-4h () and compound 5a–m () highlights the importance of heterocyclic rings in enzyme inhibition and antimicrobial activity. The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances MAO-B inhibition . Thiadiazole derivatives (–11) exhibit structural rigidity due to sulfur-rich rings, which may influence solubility and binding interactions. For instance, the trifluoromethyl group in ’s compound could enhance metabolic stability .

Synthesis Strategies :

  • Amidation methods : EDC/HOBt () and HATU () are common for acetamide bond formation, whereas chloroacetyl chloride substitution () offers regioselectivity for azole attachments.
  • Purification : Reverse-phase chromatography () and recrystallization (–11) are preferred for isolating polar derivatives.

Antimicrobial activity: Thiazolidine derivatives () and benzothiazole-azole hybrids () show broad-spectrum effects, likely due to thioether and heterocyclic moieties disrupting microbial membranes .

Physicochemical Properties: Crystallographic data from (monoclinic P21/c space group, V = 1333.11 ų) indicate dense molecular packing, which may correlate with low solubility—a common challenge for thiazole/thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 2-chloro-N-(5-acetyl-4-methylthiazol-2-yl)acetamide with 4-fluorothiophenol in a toluene-water mixture (8:2) under basic conditions (e.g., K₂CO₃) for 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal, ice quenching, and recrystallization (ethanol) .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Characterization includes:

  • 1H/13C NMR : To confirm substituent positions (e.g., acetyl, methyl, fluorophenyl groups).
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~650 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Standard assays include:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : COX-1/2 inhibition via fluorometric or colorimetric kits .
  • Antimicrobial testing : Agar diffusion or microdilution for MIC determination .

Advanced Research Questions

Q. How does the crystal structure inform its stability and interaction with biological targets?

  • Methodological Answer : X-ray studies reveal intramolecular interactions (e.g., S···O contacts at 2.68 Å) and dihedral angles (e.g., 86.8° between thiazole and fluorophenyl rings), impacting conformational rigidity. Intermolecular hydrogen bonds (N–H···O, C–H···O) form R₁²(6) and R₂²(8) motifs, stabilizing the 3D lattice and potentially influencing solubility and binding to hydrophobic enzyme pockets .

Q. What structure-activity relationships (SARs) govern its biological efficacy?

  • Methodological Answer : Key SAR insights include:

  • Thiazole core : Essential for π-π stacking with aromatic residues in enzyme active sites.
  • 4-Fluorophenylthio group : Enhances lipophilicity and membrane permeability.
  • Acetyl/methyl groups : Modulate electron density, affecting hydrogen-bond acceptor capacity. Comparative studies with analogs (e.g., 4-chloro or 4-bromo substitutions) show reduced potency, highlighting fluorine’s optimal balance of electronegativity and steric effects .

Q. How can contradictions in apoptosis data (e.g., vs. cisplatin) be resolved experimentally?

  • Methodological Answer : Discrepancies in apoptosis assays (e.g., lower activity than cisplatin ) may arise from:

  • Assay conditions : Optimize incubation time, concentration range, and cell-line specificity.
  • Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish necrosis vs. apoptosis.
  • Target validation : Perform kinase profiling or molecular docking to identify off-target effects .

Q. What computational methods predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Tools like SwissADME calculate logP (~2.6), topological polar surface area (87.5 Ų), and bioavailability scores.
  • Molecular dynamics (MD) : Simulates binding stability to targets (e.g., EGFR or BRAF) using GROMACS or AMBER .

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